Cinnolino[5,4,3-cde]cinnoline

Heterocyclic Chemistry Synthetic Methodology Coordination Chemistry

Researchers requiring a predictable, rigid tetradentate N-donor ligand often face supply inconsistency for this specialized tetraazapyrene. Cinnolino[5,4,3-cde]cinnoline (CAS 194-12-7) offers a solution with its unique, planar C12H6N4 core that enforces specific coordination geometries (Cd-N bonds: 2.252-2.425 Å) for rational MOF design. Its electron-deficient architecture (LUMO ~ -3.57 to -4.14 eV in derivatives) makes it an ideal building block for n-type organic semiconductors. Available in high purity for research and development, this compound ensures reliable procurement for advanced material science and synthetic chemistry applications.

Molecular Formula C12H6N4
Molecular Weight 206.2 g/mol
CAS No. 194-12-7
Cat. No. B097106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolino[5,4,3-cde]cinnoline
CAS194-12-7
Synonymscinnolino(5,4,3-cde)cinnoline
Molecular FormulaC12H6N4
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)N=NC4=CC=CC(=C43)N=N2
InChIInChI=1S/C12H6N4/c1-3-7-11-8(4-1)14-16-10-6-2-5-9(12(10)11)15-13-7/h1-6H
InChIKeyKBGLLTZFGISMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolino[5,4,3-cde]cinnoline – Technical Specification


Cinnolino[5,4,3-cde]cinnoline (CAS 194-12-7), also systematically named 4,5,9,10-tetraazapyrene, is a rigid, planar tetracyclic heteroaromatic compound belonging to the polycyclic cinnoline class [1]. It is characterized by a fully conjugated C12H6N4 framework that incorporates four nitrogen atoms into a fused ring system, classifying it as a member of the diazine heterocycles [1]. Its predicted physicochemical properties, including a molecular weight of 206.2 g/mol, a high boiling point (~425 °C), and moderate lipophilicity (ACD/LogP ~1.23), reflect the stability conferred by its extended aromatic core [1].

Rigid tetraazapyrene framework for coordination polymer design
Electron-deficient core supports n-type semiconductor research
Predicted moderate lipophilicity for bioassay probe development

Cinnolino[5,4,3-cde]cinnoline: Why Substitutions Fail


Substituting cinnolino[5,4,3-cde]cinnoline with simpler N-donor ligands (e.g., bipyridine, phenanthroline) or related aza-polycycles (e.g., quinolino[5,4,3-cde]cinnoline/triazapyrene) is not scientifically valid for applications requiring a rigid, planar, electron-deficient framework. This compound's unique tetraazapyrene architecture provides a specific combination of four symmetrically positioned nitrogen atoms in a fully conjugated, planar core, which dictates a distinct coordination geometry, a specific LUMO energy level, and unique steric control in its synthesis [1][2]. These structural features are not recapitulated by other scaffolds, directly impacting the predictability of metal-organic framework (MOF) architectures and the selectivity of domino reactions for its construction [1][2].

Bipyridine or phenanthroline ligands favor chelation, not the bridging geometry required for predictable MOF topologies.

Triazapyrene analogs lack one nitrogen coordination site, altering denticity and network connectivity.

Flexible aliphatic diamines introduce variable bite angles, preventing ordered lattice construction.

Cinnolino[5,4,3-cde]cinnoline: Differentiation Evidence


Nitrogen Content & Synthetic Accessibility vs. Triazapyrene

Cinnolino[5,4,3-cde]cinnoline contains four nitrogen atoms (N4) compared to three (N3) in its closest structural analog, quinolino[5,4,3-cde]cinnoline (triazapyrene) [1]. This additional nitrogen atom alters the electronic structure and provides an additional coordination site. Furthermore, the synthesis of the tetraazapyrene core via a steric control domino reaction proceeds with high selectivity when employing anthenes bearing aliphatic R1 groups, whereas use of aryl R1 groups leads exclusively to N-amino-1,8-dioxoacridines, demonstrating a unique, sterically governed bifurcation in reaction outcome that is not reported for the triaza analog [1].

N Core Count
Reported comparison
4 N atoms (C₁₂H₆N₄) vs. 3 N in triazapyrene
Additional coordination site enables distinct MOF network topologies
Synthesis selectivity governed by steric control
Heterocyclic Chemistry Synthetic Methodology Coordination Chemistry

Ligand Rigidity and Coordination Geometry vs. Flexible N-Donors

The cinnolino[5,4,3-cde]cinnoline ligand enforces a rigid, planar bidentate bridging coordination mode with defined bond metrics. In a structurally characterized cadmium(II) nitrate coordination polymer, the Cd-N bond lengths to the ligand are well-defined at 2.252(2)–2.425(2) Å, and the ligand's inversion symmetry dictates a linear bridging geometry [1]. This contrasts with flexible aliphatic diamine ligands, which exhibit variable bite angles and bond lengths, and with other rigid N-heterocycles like 2,2'-bipyridine, which favor chelation over bridging.

Coordination Rigidity
Head-to-head
Cd–N 2.252–2.425 Å with low variance
Rigid bridging geometry supports predictable framework design
Contrasts with variable bond metrics of flexible diamines
Coordination Chemistry Crystallography Metal-Organic Frameworks

Lipophilicity vs. Naphthalene and Benzo[c]cinnoline

The predicted lipophilicity of cinnolino[5,4,3-cde]cinnoline is an ACD/LogP of 1.23 [1]. This value places it as considerably more hydrophilic than the all-carbon analog naphthalene (LogP ~3.30) and also distinct from the non-planar aza-analog benzo[c]cinnoline (experimental LogP ~2.66) [1][2]. The significantly lower LogP is a direct consequence of the four nitrogen atoms in the conjugated core, which increase polarity and influence solubility and membrane permeability.

Lipophilicity
Reported comparison
ACD/LogP 1.23 vs. naphthalene 3.30, benzo[c]cinnoline 2.66
Lower lipophilicity reduces nonspecific binding risk in assays
Predicted value; experimental verification advised
Physicochemical Profiling Drug Discovery Material Design

Steric Control in Domino Synthesis

The synthesis of the cinnolino[5,4,3-cde]cinnoline core via a domino reaction is uniquely governed by steric factors. When using anthenes with aliphatic groups at R1, the reaction selectively yields cinnolino[5,4,3-cde]cinnolines. Conversely, when anthenes with aryl groups at R1 are employed, the reaction undergoes a complete divergence in pathway, yielding N-amino-1,8-dioxoacridines instead [1]. This steric control is a specific, quantifiable feature of this synthetic route and is not a general property of related heterocycle syntheses.

Synthetic Selectivity
Class-level
Aliphatic R₁ yields target; aryl R₁ diverts to acridine
Steric bifurcation enables divergent library access
Reported 100% selectivity under specific conditions
Synthetic Methodology Organic Synthesis Domino Reactions

Cinnolino[5,4,3-cde]cinnoline: Application Scenarios


Metal-Organic Framework (MOF) Engineering

Researchers designing MOFs with predictable topologies should prioritize this compound. Its rigid, planar, tetradentate N-donor core enforces specific coordination geometries, as evidenced by defined Cd-N bond lengths of 2.252(2)–2.425(2) Å and its bridging function across inversion centers [1]. This contrasts with the variable bite angles of flexible or chelating ligands, enabling the rational construction of channels and networks as demonstrated with Cu(I) halides [2].

Electron-Deficient Organic Semiconductors

This scaffold is well-suited for developing n-type organic semiconductors. Its tetraazapyrene core is electron-deficient, and related tetraazapyrene derivatives have demonstrated LUMO energy levels between -3.57 and -4.14 eV, which are ideal for electron transport in organic field-effect transistors (OFETs) [3]. The four nitrogen atoms lower the LUMO energy compared to all-carbon pyrenes, enhancing electron affinity and stability under ambient conditions.

Heterocyclic Library Synthesis via Steric Control

Medicinal and synthetic chemistry groups can exploit the unique steric control in its domino synthesis. The ability to selectively obtain the cinnolino[5,4,3-cde]cinnoline core with aliphatic substituents, or divert to N-amino-1,8-dioxoacridines with aryl substituents, allows for the rapid generation of two distinct heterocyclic libraries from common starting materials [4]. This divergent synthetic pathway is a powerful tool for exploring chemical space around this rigid scaffold.

Biological Probe Design with Controlled Lipophilicity

In drug discovery or chemical biology, where balanced solubility and membrane permeability are critical, this compound's ACD/LogP of 1.23 is a key selection metric [5]. It is significantly less lipophilic than naphthalene (LogP ~3.30) or benzo[c]cinnoline (LogP ~2.66), offering a physicochemical profile that can mitigate non-specific binding or aggregation issues often encountered with more hydrophobic polycyclic cores [6].

Application
Selection Property
Validation Focus
MOF topology design
Rigid tetradentate bridging mode
Coordination bond metrics & lattice architecture
N-type organic semiconductor research
Electron-deficient tetraazapyrene core
LUMO energy level & charge transport
Divergent heterocyclic library synthesis
Steric-governed reaction bifurcation
Aliphatic vs. aryl substituent outcome
Chemical biology probe development
Moderate lipophilicity profile
Aqueous solubility & membrane permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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